n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride is a chemical compound with the molecular formula C13H19ClN2O It is a derivative of benzamide, featuring a piperidine ring substituted at the nitrogen atom with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride typically involves the reaction of 4-piperidone with methylamine, followed by the introduction of a benzoyl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the consistency and quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its amine derivatives.
Substitution: The benzamide moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted benzamide derivatives
Scientific Research Applications
n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells .
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-4-(piperidin-4-yl)benzamide
- n-Methyl-4-(piperidin-4-yl)benzamide nitrate
- n-Methyl-4-(piperidin-4-yl)benzamide sulfate
Uniqueness
n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where these properties are critical .
Properties
IUPAC Name |
N-methyl-4-piperidin-4-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-14-13(16)12-4-2-10(3-5-12)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXJQMRHUKTDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.